molecular formula C6H11NO5S B10778202 (2S,3S,5R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid

(2S,3S,5R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid

Cat. No.: B10778202
M. Wt: 209.22 g/mol
InChI Key: PZCKFQRRNSACOM-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,5R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid is a chiral sulfonated amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonate esters, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can result in a variety of sulfonamide or sulfonate derivatives.

Scientific Research Applications

(2S,3S,5R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3S,5R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S,5R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid include other sulfonated amino acids and chiral pyrrolidine derivatives. Examples include:

  • (2S,3S)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid
  • (2R,3R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid
  • (2S,3S)-3-methyl-5-sulfopyrrolidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both sulfonic acid and carboxylic acid functional groups. This combination of features allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO5S

Molecular Weight

209.22 g/mol

IUPAC Name

(2S,3S,5R)-3-methyl-5-sulfopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO5S/c1-3-2-4(13(10,11)12)7-5(3)6(8)9/h3-5,7H,2H2,1H3,(H,8,9)(H,10,11,12)/t3-,4+,5-/m0/s1

InChI Key

PZCKFQRRNSACOM-LMVFSUKVSA-N

Isomeric SMILES

C[C@H]1C[C@H](N[C@@H]1C(=O)O)S(=O)(=O)O

Canonical SMILES

CC1CC(NC1C(=O)O)S(=O)(=O)O

Origin of Product

United States

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